

Boc-Asp-OMe vs Boc-Asp(OMe)-OH structure difference

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Compound of Interest

Compound Name: BOC-ASP-OME

Cat. No.: B8805409

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Technical Guide: Boc-Asp-OMe vs. Boc-Asp(OMe)-OH

Regiochemical Control in Aspartic Acid

Derivatization

Executive Summary

In peptide synthesis and medicinal chemistry, the distinction between **Boc-Asp-OMe** and Boc-Asp(OMe)-OH is not merely nomenclatural—it is a fundamental regiochemical difference that dictates synthetic utility.

- **Boc-Asp(OMe)-OH** is a backbone building block. The -carboxylic acid is free for coupling, while the side chain is protected.
- **Boc-Asp-OMe** is a side-chain scaffold. The -carboxylic acid is capped (methylated), leaving the

-carboxylic acid (side chain) free for orthogonal modification or serving as a C-terminal residue.

Confusing these isomers leads to catastrophic synthetic failures, including sequence branching, termination, or the formation of aspartimide byproducts. This guide details their structural divergence, physical properties, and specific applications in high-fidelity synthesis.

Part 1: Structural & Regiochemical Analysis

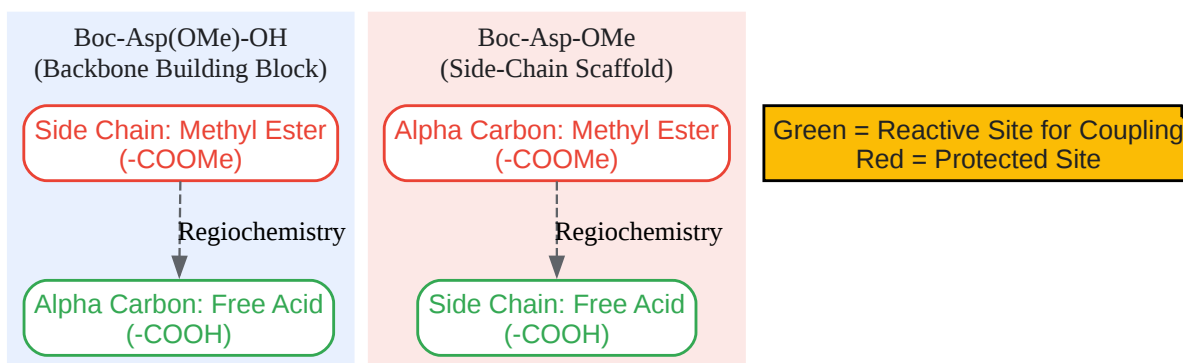
The core difference lies in the position of the methyl ester protection relative to the aspartic acid backbone.

1.1 Comparative Data Matrix

Feature	Boc-Asp(OMe)-OH	Boc-Asp-OMe
Primary Function	Peptide Elongation (Building Block)	Side-Chain Modification / C-Terminal Cap
Common Name	Boc-Asp- -methyl ester	Boc-Asp- -methyl ester
CAS Number	59768-74-0	98045-03-5
Free Acid Site	-COOH (Backbone)	-COOH (Side Chain)
Protected Site	-COOMe (Side Chain)	-COOMe (Backbone)
Molecular Weight	247.25 g/mol	247.25 g/mol
Solubility	DCM, DMF, DMSO	DCM, MeOH, Ethyl Acetate
Key Risk	Aspartimide formation (Base sensitivity)	Unintended C-terminal capping

1.2 Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity differences. Note the position of the Free Acid (OH) versus the Methyl Ester (OMe).



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Figure 1: Regiochemical comparison. Green indicates the site available for amide bond formation.

Part 2: Synthetic Utility & Mechanisms

2.1 Boc-Asp(OMe)-OH: The Backbone Builder

This derivative is used when inserting Aspartate into a peptide chain. The

-COOH is activated (e.g., using EDC/NHS or HATU) to react with the N-terminus of the growing chain.

- Usage Context: Liquid Phase Peptide Synthesis (LPPS).
- Why OMe? Methyl esters are stable to the acidic conditions used to remove the Boc group (TFA/DCM). This allows for orthogonal deprotection.[1][2]
- The Danger (Aspartimide Formation): Methyl esters on the

-carboxyl are sterically unhindered. Upon exposure to base (e.g., during saponification or if Fmoc strategies are mixed), the backbone nitrogen of the next amino acid can attack the side chain ester, forming a succinimide ring (Aspartimide).[3] This ring opens to form a mixture of

-Asp and

-Asp peptides.[4]

2.2 Boc-Asp-OMe: The Side-Chain Modifier

This derivative is used when the Aspartate residue is either at the C-terminus or when the goal is to modify the side chain chemically.

- Application 1 (C-Terminal): If you need a peptide ending in Asp-OMe, you start with this molecule.

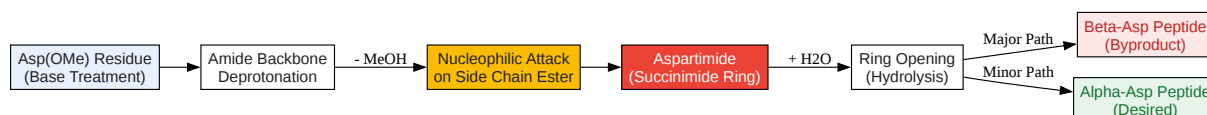
- Application 2 (Side-Chain Conjugation): Since the

-COOH is free, you can selectively react it with amines (e.g., fluorophores, drugs, PEG chains) without affecting the

-terminus.

2.3 Mechanism of Aspartimide Formation

Understanding this mechanism is critical when using Boc-Asp(OMe)-OH.



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Figure 2: The Aspartimide pathway. Methyl esters are particularly prone to this cyclization due to low steric hindrance compared to t-Butyl esters.

Part 3: Experimental Protocol (Validation)

Since these isomers have identical molecular weights (MW 247.25), Mass Spectrometry (MS) cannot distinguish them. Nuclear Magnetic Resonance (NMR) is the required validation method.

Protocol: ¹H-NMR Differentiation

Objective: Determine if a sample is the

-ester or

-ester isomer.

- Solvent: Dissolve 10 mg of sample in 600

L of DMSO-d₆.

- Acquisition: Standard proton scan (16 scans minimum).

- Analysis of Chemical Shifts (

):

- Methoxy Group (-OCH₃): Both will show a singlet around 3.6–3.7 ppm. This is not diagnostic enough on its own.

- Alpha-Proton (

-CH):

- **Boc-Asp-OMe (**

-ester): The

-proton is adjacent to the ester. It typically shifts slightly downfield (approx 4.3–4.5 ppm) compared to the free acid.

- **Boc-Asp(OMe)-OH (**

-acid): The

-proton is adjacent to a free carboxylic acid.

- Beta-Protons (

-CH₂):

- Boc-Asp(OMe)-OH: The
 - protons are adjacent to the ester carbonyl. They often appear as a distinct multiplet with slightly different coupling constants due to the side-chain rigidity.
- Exchangeable Protons:
 - **Boc-Asp-OMe**: Look for the broad singlet of the side-chain carboxylic acid (-COOH) around 12.0–12.5 ppm.
 - Boc-Asp(OMe)-OH: Look for the broad singlet of the
 - carboxylic acid. While both are acids, the
 - COOH is generally more acidic and may have a broader or slightly shifted peak depending on concentration and water content.

Definitive Test (HMBC): If 1D-NMR is ambiguous, run a 2D HMBC (Heteronuclear Multiple Bond Correlation).

- **Boc-Asp-OMe**: The OMe protons (3.6 ppm) will show a correlation to the Alpha-Carbonyl (which correlates to the
 - proton).
- Boc-Asp(OMe)-OH: The OMe protons will show a correlation to the Beta-Carbonyl (which correlates to the
 - CH₂ protons).

References

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